

Application Notes: High-Efficiency Analysis of Codeine using Capillary Electrophoresis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Codeine sulphate*

Cat. No.: *B072805*

[Get Quote](#)

Introduction

Codeine, an opioid analgesic widely used for the relief of mild to moderate pain and as a cough suppressant, requires accurate and reliable analytical methods for its determination in pharmaceutical formulations and biological matrices.^{[1][2]} Capillary Electrophoresis (CE) has emerged as a powerful technique for the analysis of codeine and other pharmaceuticals due to its high separation efficiency, short analysis times, low sample and reagent consumption, and versatility.^{[3][4][5]} This document provides a comprehensive overview of the application of CE for codeine analysis, including detailed protocols and quantitative data.

Principle of Separation

Capillary electrophoresis separates analytes based on their differential migration in an electric field.^[5] When a high voltage is applied across a narrow-bore fused-silica capillary filled with a background electrolyte (BGE), charged molecules migrate towards the electrode of opposite charge. The separation is governed by the electrophoretic mobility of the analyte, which is influenced by its charge-to-size ratio, and the electroosmotic flow (EOF) of the bulk solution within the capillary.^[5] For codeine, which is a basic compound, analysis is typically performed in acidic buffers where it exists as a cation, allowing for its rapid and efficient separation.

Advantages of Capillary Electrophoresis for Codeine Analysis:

- **High Resolution and Efficiency:** CE provides a large number of theoretical plates, often exceeding 100,000, enabling the separation of codeine from structurally similar compounds

and impurities.[4]

- Speed: Analysis times are typically short, often under 10 minutes, facilitating high-throughput screening.[6][7][8]
- Low Sample and Reagent Consumption: CE requires only nanoliter volumes of sample and minimal amounts of reagents, making it a cost-effective and environmentally friendly technique.[3][4]
- Versatility: Various CE modes can be employed for codeine analysis, including Capillary Zone Electrophoresis (CZE), Non-Aqueous Capillary Electrophoresis (NACE), and Micellar Electrokinetic Chromatography (MEKC), offering flexibility in method development to handle different sample matrices.[1]
- Simultaneous Analysis: CE methods have been developed for the simultaneous determination of codeine along with other active ingredients in pharmaceutical formulations, such as paracetamol, diphenhydramine, and ephedrine.[6][7][8]

Quantitative Data Summary

The following table summarizes the quantitative performance of various capillary electrophoresis methods reported for the analysis of codeine.

CE Method	Matrix	Background Electrolyte (BGE)	Limit of Detection (LOD)	Limit of Quantification (LOQ)	Linearity Range	Reference
CZE	Pharmaceuticals	20 mM Sodium tetraborate, pH 8.50	0.42-1.33 µg/mL	-	Three orders of magnitude	[6][8]
NACE	Human Urine	15 mM Ammonium acetate and 1% acetic acid in methanol	40 µg/L	-	-	[9][10]
CZE-C ⁴ D	Pharmaceuticals	20 mmol/L β-alanine/4 mmol/L sodium chloride/4 µmol/L sodium hydroxide, pH 9.6	15 µmol/L	-	-	[1][7]
CZE-ECL	Plant Extracts	Ionic liquid (1-ethyl-3-methylimidazolium tetra-fluoroborate)	0.25 µM	-	-	[1]

CZE-DAD	Exhaled Breath Condensate	100 mM phosphoric acid/TEA, pH 2.5 with 20% (v/v) methanol	-	30 ng/mL	-	[1]
In-Cap-D-FASS-CZE	Human Serum	70 mM Disodium tetraborate decahydrate, pH 9.5	-	-	1-2000 ng/mL (for Morphine)	[11]
SPE-CE	Water	-	200 ng/mL	-	-	[1]

CZE: Capillary Zone Electrophoresis; NACE: Non-Aqueous Capillary Electrophoresis; CZE-C⁴D: CZE with Capacitively Coupled Contactless Conductivity Detection; CZE-ECL: CZE with Electrochemiluminescence Detection; CZE-DAD: CZE with Diode Array Detection; In-Cap-D-FASS-CZE: In-Capillary Derivatization with Field Amplified Sample Stacking CZE; SPE-CE: Solid-Phase Extraction coupled with CE.

Experimental Protocols

This section provides detailed methodologies for the analysis of codeine using capillary electrophoresis.

Protocol 1: Analysis of Codeine in Pharmaceutical Formulations (CZE-UV)

This protocol is adapted from a method for the simultaneous determination of codeine and other active ingredients in cough-cold syrup formulations.[\[6\]](#)[\[8\]](#)

1. Instrumentation:

- Capillary Electrophoresis system with a UV detector.
- Fused-silica capillary (e.g., 50 µm i.d., 375 µm o.d., effective length 40 cm).

2. Reagents and Solutions:

- Background Electrolyte (BGE): 20 mM Sodium tetraborate buffer, pH 8.50. Prepare by dissolving an appropriate amount of sodium tetraborate in deionized water and adjusting the pH with boric acid or sodium hydroxide.
- Capillary Conditioning Solutions: 1 M Sodium hydroxide (NaOH), 0.1 M NaOH, and deionized water.
- Standard Solutions: Prepare stock solutions of codeine phosphate in deionized water. Working standards are prepared by diluting the stock solution with the BGE.

3. Capillary Conditioning:

- Before the first use, rinse the new capillary with 1 M NaOH for 30 min, followed by deionized water for 15 min, and finally with the BGE for 30 min.
- Between runs, rinse the capillary with 0.1 M NaOH for 2 min, followed by deionized water for 2 min, and then the BGE for 5 min.

4. Sample Preparation:

- For syrup formulations, accurately weigh a portion of the syrup, dissolve it in a suitable volume of deionized water, and filter if necessary. No extensive clean-up is typically required. [\[6\]](#)[\[8\]](#)

5. Electrophoretic Conditions:

- Applied Voltage: +25 kV
- Capillary Temperature: 25 °C
- Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
- Detection: UV absorbance at 214 nm.

6. Data Analysis:

- Identify the codeine peak by comparing its migration time with that of a standard.
- Quantify the concentration of codeine using a calibration curve constructed from the peak areas of the standard solutions.

Protocol 2: Analysis of Codeine in Human Urine (NACE-UV)

This protocol is based on a non-aqueous capillary electrophoresis method for the determination of codeine and other drugs in human urine.[\[9\]](#)[\[10\]](#)

1. Instrumentation:

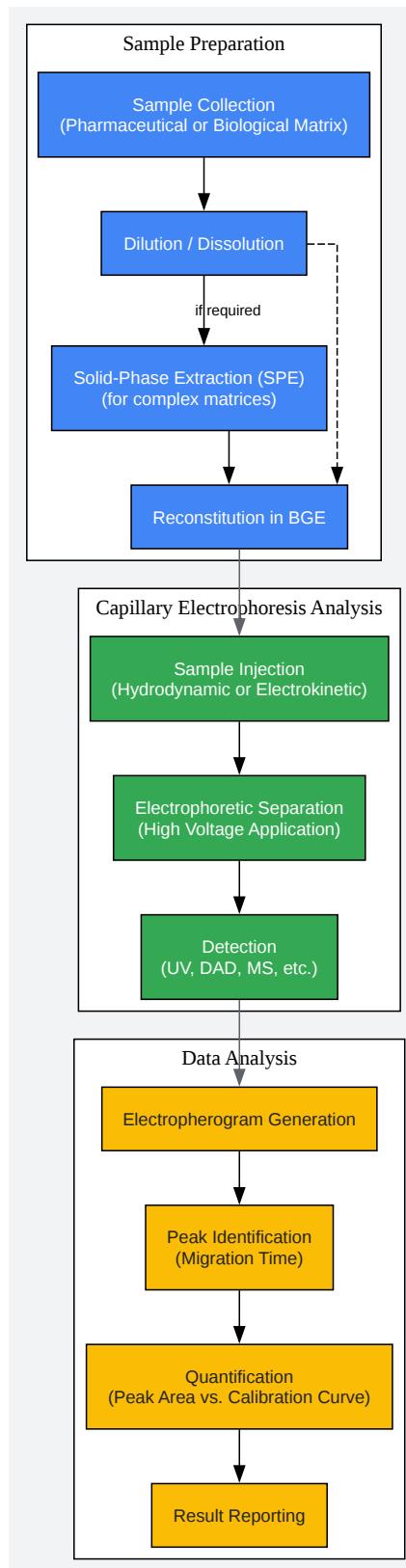
- Capillary Electrophoresis system with a UV or DAD detector.
- Fused-silica capillary.

2. Reagents and Solutions:

- Background Electrolyte (BGE): 15 mM Ammonium acetate and 1% acetic acid in methanol.
- Sample Extraction: Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange).
- Standard Solutions: Prepare stock solutions of codeine in methanol.

3. Sample Preparation (Solid-Phase Extraction):

- Condition the SPE cartridge with methanol followed by water.
- Load the urine sample onto the cartridge.
- Wash the cartridge with water and then methanol to remove interferences.
- Elute codeine with a suitable solvent (e.g., a mixture of dichloromethane, isopropanol, and ammonium hydroxide).
- Evaporate the eluate to dryness and reconstitute the residue in the BGE.


4. Electrophoretic Conditions:

- Applied Voltage: +22 kV
- Capillary Temperature: 25 °C
- Injection: Hydrodynamic injection.
- Detection: UV absorbance at 207 nm.[\[9\]](#)[\[10\]](#)

5. Data Analysis:

- Identify and quantify codeine as described in Protocol 1.

Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for codeine analysis by Capillary Electrophoresis.

Caption: Principle of Codeine Separation by Capillary Zone Electrophoresis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. A Review of Analytical Methods for Codeine Determination - PMC [\[pmc.ncbi.nlm.nih.gov\]](http://pmc.ncbi.nlm.nih.gov)
- 3. analyticaltoxicology.com [analyticaltoxicology.com]
- 4. Capillary electrophoresis: principles and applications in illicit drug analysis - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](http://pubmed.ncbi.nlm.nih.gov)
- 5. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [\[pmc.ncbi.nlm.nih.gov\]](http://pmc.ncbi.nlm.nih.gov)
- 6. researchgate.net [researchgate.net]
- 7. Fast determination of codeine, orphenadrine, promethazine, scopolamine, tramadol, and paracetamol in pharmaceutical formulations by capillary electrophoresis - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](http://pubmed.ncbi.nlm.nih.gov)
- 8. Development and validation of a capillary electrophoresis method for the determination of codeine, diphenhydramine, ephedrine and noscapine in pharmaceuticals - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](http://pubmed.ncbi.nlm.nih.gov)
- 9. Development and validation of a non-aqueous capillary electrophoresis method for the determination of imatinib, codeine and morphine in human urine - Analytical Methods (RSC Publishing) [\[pubs.rsc.org\]](http://pubs.rsc.org)
- 10. Development and validation of a non-aqueous capillary electrophoresis method for the determination of imatinib, codeine and morphine in human urine - Analytical Methods (RSC Publishing) [\[pubs.rsc.org\]](http://pubs.rsc.org)
- 11. Highly Sensitive In-Capillary Derivatization and Field Amplified Sample Stacking to Analyze Narcotic Drugs in Human Serum by Capillary Zone Electrophoresis | MDPI [\[mdpi.com\]](http://mdpi.com)
- To cite this document: BenchChem. [Application Notes: High-Efficiency Analysis of Codeine using Capillary Electrophoresis]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b072805#application-of-capillary-electrophoresis-for-codeine-analysis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com